molecular formula C52H74N4O17 B054328 [(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate CAS No. 122752-21-0

[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate

Cat. No.: B054328
CAS No.: 122752-21-0
M. Wt: 1027.2 g/mol
InChI Key: ZYDMLFOHENLMIN-RKRPCCGKSA-N
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Description

Mycalolide-B is a novel marine natural product isolated from the marine sponge of the genus Mycale. It is a macrolide antibiotic with a tris-oxazole structure and a molecular formula of C52H74N4O17. Mycalolide-B is known for its potent cytotoxic activity and its ability to selectively inhibit actin-myosin interactions .

Mechanism of Action

Target of Action

Mycalolide-B is a marine natural product that primarily targets actin , a protein that plays a crucial role in maintaining the structure and integrity of cells . It binds to actin in a 1:1 molar ratio .

Mode of Action

Mycalolide-B interacts with its target, actin, by selectively and completely depolymerizing F-actin to G-actin . This mechanism of action is distinct from that of cytochalasins . Unlike cytochalasins, Mycalolide-B inhibits actin-activated Mg^2+ -ATPase from rabbit skeletal muscle .

Biochemical Pathways

The primary biochemical pathway affected by Mycalolide-B is the actin polymerization pathway . By depolymerizing F-actin to G-actin, Mycalolide-B disrupts the dynamic equilibrium of the actin cytoskeleton . This leads to downstream effects such as the inhibition of cell motility and the impairment of cellular processes that depend on actin, such as the formation of invadopodia .

Pharmacokinetics

Its solubility in dmso, methanol, or isopropanol suggests that it may have good bioavailability .

Result of Action

The action of Mycalolide-B results in a rapid collapse of the actin cytoskeleton in cells . This leads to the inhibition of cell motility and the impairment of cellular processes that depend on actin . For example, it has been shown to inhibit the invasion of the extracellular matrix (ECM) by cancer cells by inhibiting invadopodia-mediated ECM degradation .

Action Environment

The action, efficacy, and stability of Mycalolide-B can be influenced by various environmental factors. For instance, the presence of Ca^2+ can affect its ability to inhibit ATP-induced contraction and Mg^2+ -ATPase activity . .

Biochemical Analysis

Biochemical Properties

Mycalolide-B is a specific inhibitor of actomyosin ATPase . It interacts with actin, a crucial protein in the maintenance of cellular structure and function . Mycalolide-B inhibits ATP-induced contraction and Mg2±ATPase activity in the absence of Ca2+ . This interaction with actin and its subsequent effects on ATPase activity highlight the significant role of Mycalolide-B in biochemical reactions .

Cellular Effects

Mycalolide-B has a profound impact on various types of cells and cellular processes. It has been shown to cause a rapid collapse of the actin cytoskeleton in ovarian cancer cells . This collapse impairs cancer cell motility and invasion of the extracellular matrix (ECM) by inhibiting invadopodia-mediated ECM degradation . Thus, Mycalolide-B influences cell function significantly, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Mycalolide-B exerts its effects at the molecular level through several mechanisms. It inhibits polymerization of G-actin and severs F-actin by binding to actin’s barbed end cleft . This binding interaction with biomolecules leads to changes in gene expression and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of Mycalolide-B change over time in laboratory settings. It has been observed that the effects of cytochalasin B were reversible, but not those of Mycalolide-B . This suggests that actin filaments work as a track of cytoplasmic streaming and as a cytoskeleton to maintain the transvacuolar strand .

Dosage Effects in Animal Models

While specific studies on dosage effects of Mycalolide-B in animal models are limited, it’s known that Mycalolide-B can suppress proliferation, migration, and invasion of breast and ovarian cancer cells at low nanomolar doses .

Metabolic Pathways

Mycalolide-B is involved in significant metabolic pathways. It interacts with actin and influences the actin cytoskeleton, a critical component of cellular metabolism .

Transport and Distribution

Mycalolide-B’s transport and distribution within cells and tissues are closely tied to its interaction with actin. It has been shown to rapidly block retrograde transport in the axon and nerve terminal without affecting anterograde transport .

Subcellular Localization

Mycalolide-B’s subcellular localization is influenced by its interaction with actin. It has been shown to cause a rapid collapse of the actin cytoskeleton in ovarian cancer cells , suggesting a significant effect on its activity or function in specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mycalolide-B can be synthesized through a series of complex organic reactions. One of the key steps involves the cross olefin metathesis reaction between a tris-oxazole fragment and a side-chain fragment . The synthetic route typically includes the preparation of the C7–C35 fragment, which is then coupled with other fragments to form the complete molecule .

Industrial Production Methods: Industrial production of Mycalolide-B is challenging due to its complex structure and low natural abundance. Currently, it is primarily obtained through extraction from marine sponges, followed by purification processes .

Chemical Reactions Analysis

Types of Reactions: Mycalolide-B undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H74N4O17/c1-30(19-20-42(73-52(62)45(66-11)28-63-8)34(5)48(71-35(6)58)31(2)21-22-56(7)29-57)43(65-10)24-44-33(4)41(64-9)17-14-18-46-53-38(26-68-46)50-55-39(27-70-50)51-54-37(25-69-51)49(67-12)32(3)40(60)16-13-15-36(59)23-47(61)72-44/h13-14,16,18,21-22,25-27,29-34,36,41-45,48-49,59H,15,17,19-20,23-24,28H2,1-12H3/b16-13+,18-14-,22-21+/t30-,31+,32-,33+,34-,36-,41-,42+,43-,44-,45+,48+,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDMLFOHENLMIN-RKRPCCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C/C=C\C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@@H](COC)OC)OC)O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H74N4O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1027.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122752-21-0
Record name Mycalolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122752210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Reactant of Route 2
Reactant of Route 2
[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Reactant of Route 3
[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Reactant of Route 4
Reactant of Route 4
[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Reactant of Route 5
Reactant of Route 5
[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Reactant of Route 6
Reactant of Route 6
[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate
Customer
Q & A

Q1: What is the primary target of Mycalolide-B within cells?

A1: Mycalolide-B directly targets actin, a crucial protein responsible for maintaining cell shape and facilitating various cellular processes. [, , , , , , , ]

Q2: How does Mycalolide-B interact with actin?

A2: Mycalolide-B binds to the barbed end of actin filaments, preventing the addition of new actin monomers and ultimately leading to filament depolymerization. [, , , , , , ]

Q3: Does Mycalolide-B sever existing actin filaments?

A3: Yes, in addition to inhibiting polymerization, Mycalolide-B exhibits actin-severing activity, although this effect may be weaker compared to other actin-depolymerizing agents like cytochalasin D. [, , ]

Q4: What are the downstream consequences of Mycalolide-B-mediated actin depolymerization?

A4: Mycalolide-B treatment can disrupt various cellular processes dependent on the actin cytoskeleton. This includes:

  • Inhibition of cell motility and invasion: Mycalolide-B effectively reduces cell migration and invasion of the extracellular matrix by disrupting the formation of actin-based protrusions like lamellipodia and invadopodia. [, , , , , ]
  • Disruption of intracellular transport: Mycalolide-B has been shown to abolish retrograde axonal transport, a process crucial for transporting cellular components within neurons, by dissociating the dynactin complex, which relies on actin for its function. []
  • Alterations in cell morphology and adhesion: Treatment with Mycalolide-B can lead to cell rounding and detachment due to the disruption of actin filaments essential for maintaining cell shape and adhesion to the extracellular matrix. [, , , ]
  • Changes in intracellular signaling: By disrupting the actin cytoskeleton, Mycalolide-B can indirectly affect intracellular signaling pathways that rely on actin organization for proper localization and function. [, , , ]

Q5: Are the effects of Mycalolide-B on actin reversible?

A5: Studies suggest that Mycalolide-B's depolymerizing effect on actin is irreversible, unlike some other actin inhibitors. []

Q6: What is the molecular formula and weight of Mycalolide-B?

A7: The molecular formula of Mycalolide-B is C40H70N2O10, and its molecular weight is 739.0 g/mol. [, ]

Q7: Is there spectroscopic data available for Mycalolide-B?

A8: Yes, spectroscopic data, including NMR and MS analysis, has been used to characterize Mycalolide-B. [] Specific details about these data points would be found within the primary research articles.

Q8: How does modifying the structure of Mycalolide-B affect its activity?

A8: Research into synthetic Mycalolide-B analogs has revealed key structural elements crucial for its activity. For example:

  • The side chain of Mycalolide-B plays a crucial role in its interaction with actin. [, , , ] Modifications to this region can significantly impact its ability to inhibit actin polymerization and sever filaments.
  • Truncated derivatives of Mycalolide-B, specifically targeting the actin-binding tail region, have demonstrated potent inhibition of cancer cell motility and invasion. [, ] This highlights the potential for developing smaller, synthetically tractable analogs with improved pharmacological properties.
  • Hybridization of Mycalolide-B with other actin-binding compounds, such as aplyronine A, has been explored to modulate its activity and cytotoxicity. []

Q9: What cell-based models have been used to study Mycalolide-B?

A9: Various cell lines have been utilized to investigate the effects of Mycalolide-B, including:

  • Cancer cell lines: HER2-positive breast and ovarian cancer cell lines (SKBR3, SKOV3, HCC1954) [, , ], human lung cancer cells (A549) [], human leukemia cells (HL-60), human epithelial carcinoma cells (HeLa S3) [], and human pancreatic cancer cells [].
  • Other cell types: Rat platelets [], Vero cells (for studying canine distemper virus replication) [], rat cremaster arterioles [, ], primary human monocytes and THP-1 cells (for studying immune responses) [, ], and INT 407 cells (for studying Campylobacter jejuni invasion) [].

Q10: What in vivo models have been used to study Mycalolide-B?

A10: Research has employed several in vivo models to investigate Mycalolide-B, including:

  • Rodent models of hypertension: Studies in rat cremaster arterioles have examined the compound's effects on inward remodeling associated with hypertension. [, ]
  • Tumor xenograft models: Mycalolide-B's anti-tumor activity and ability to suppress metastasis have been investigated in xenograft models of HER2-positive cancers. []

Q11: Have there been any clinical trials involving Mycalolide-B?

A11: To date, there are no published reports of clinical trials involving Mycalolide-B.

Q12: What is known about the toxicity of Mycalolide-B?

A12: While Mycalolide-B displays potent biological activity, it also exhibits cytotoxicity.

  • The cytotoxic effects of Mycalolide-B can vary depending on the cell type and concentration used. [, , , ]
  • Studies suggest that Mycalolide-B induces caspase-dependent apoptosis in certain cancer cell lines. []

Q13: What are the potential therapeutic applications of Mycalolide-B?

A13: The potent effects of Mycalolide-B on actin dynamics and its demonstrated activity in preclinical models highlight its potential therapeutic applications:

  • Cancer therapy: Mycalolide-B's ability to inhibit cancer cell invasion and metastasis suggests it could be developed as an anti-metastatic agent. [, , , ]
  • Inflammatory diseases: Given the role of actin in immune cell function, Mycalolide-B could be investigated for its potential to modulate inflammatory responses. [, ]
  • Cardiovascular diseases: Mycalolide-B's effects on vascular remodeling in animal models warrant further exploration for potential applications in treating cardiovascular diseases. [, , ]

Q14: What are the challenges associated with developing Mycalolide-B as a therapeutic agent?

A14: Several challenges need to be addressed before Mycalolide-B can be translated into a clinically viable drug:

  • Cytotoxicity: The compound's inherent cytotoxicity needs to be carefully managed through targeted drug delivery approaches or the development of less toxic analogs. [, ]
  • Stability and formulation: Strategies to improve the stability, solubility, and bioavailability of Mycalolide-B are crucial for its successful formulation and delivery. []
  • Drug resistance: As with many anti-cancer agents, the potential for resistance development needs to be explored, and strategies to overcome resistance should be investigated. []

Q15: What are the future directions for research on Mycalolide-B?

A15: Future research efforts should focus on:

  • Optimizing Mycalolide-B analogs: Developing analogs with improved potency, selectivity, and reduced toxicity is essential for therapeutic development. [, , ]
  • Investigating drug delivery systems: Targeted drug delivery strategies, such as antibody-drug conjugates, could help deliver Mycalolide-B specifically to cancer cells, minimizing off-target effects. []
  • Exploring combination therapies: Combining Mycalolide-B with existing anti-cancer or anti-inflammatory agents could enhance its efficacy and potentially overcome drug resistance. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.